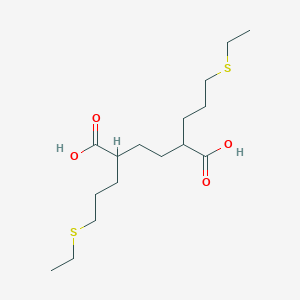
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate is an organophosphorus compound known for its use as an insecticide. It is part of a class of chemicals that inhibit acetylcholinesterase, an enzyme essential for nerve function in insects and other organisms. This compound is characterized by its complex structure, which includes both phosphorothioate and butoxymethylthio groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-(sec-butoxymethylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the phosphorothioate ester bond.
Substitution: Nucleophilic substitution reactions can occur, where the butoxymethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphoric acid and 2-(sec-butoxymethylthio)ethanol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of organophosphorus insecticides.
Biology: Research on its effects on acetylcholinesterase provides insights into nerve function and pesticide toxicity.
Medicine: Studies on its toxicity and antidotes contribute to the development of treatments for organophosphate poisoning.
Industry: It is used in the formulation of insecticides for agricultural purposes.
Wirkmechanismus
The primary mechanism of action of O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Diazinon: O,O-Diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate.
Uniqueness
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate is unique due to its specific butoxymethylthio group, which imparts distinct physicochemical properties and biological activity. Compared to similar compounds like parathion and methyl parathion, it has different solubility and stability characteristics, making it suitable for specific applications in insecticide formulations.
Eigenschaften
CAS-Nummer |
5823-11-0 |
|---|---|
Molekularformel |
C11H25O4PS2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-(butan-2-yloxymethylsulfanyl)ethoxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H25O4PS2/c1-5-11(4)12-10-18-9-8-15-16(17,13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZLFNKZOVCUJNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCSCCOP(=S)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


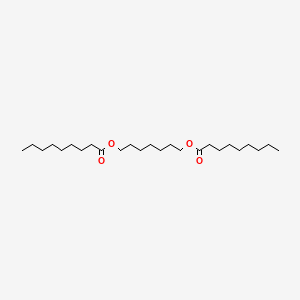

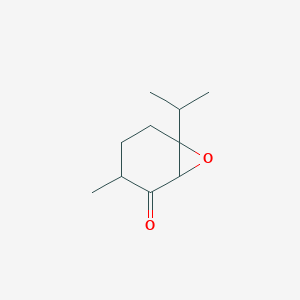
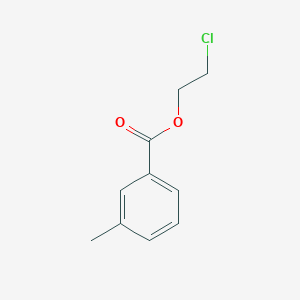


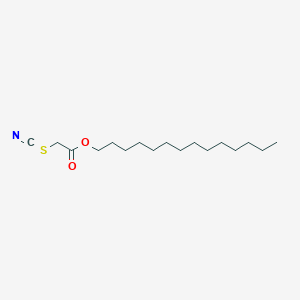
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)

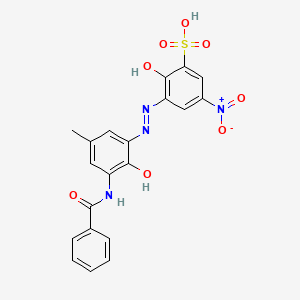
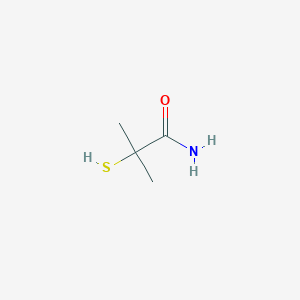
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)

